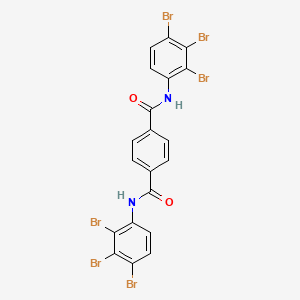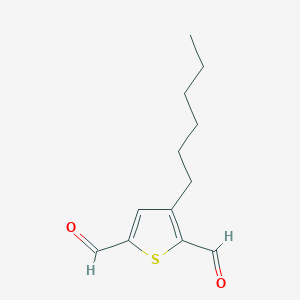
3-Hexylthiophene-2,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexylthiophene-2,5-dicarbaldehyde is an organic compound with the molecular formula C12H16O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexylthiophene-2,5-dicarbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 3-hexylthiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 3-hexylthiophene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl groups at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity of the product, possibly through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexylthiophene-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Hexylthiophene-2,5-dicarboxylic acid.
Reduction: 3-Hexylthiophene-2,5-dimethanol.
Substitution: 2,5-dibromo-3-hexylthiophene or 2,5-dinitro-3-hexylthiophene.
Wissenschaftliche Forschungsanwendungen
3-Hexylthiophene-2,5-dicarbaldehyde has several applications in scientific research, particularly in the fields of organic electronics and materials science:
Organic Photovoltaics (OPVs): It is used as a building block for the synthesis of conjugated polymers that are employed in OPVs for solar energy conversion.
Conducting Polymers: It serves as a precursor for the synthesis of conducting polymers like poly(3-hexylthiophene), which are used in various electronic devices such as field-effect transistors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 3-Hexylthiophene-2,5-dicarbaldehyde in its applications is primarily related to its ability to form conjugated systems. The thiophene ring provides a π-conjugated system that facilitates charge transport, making it useful in electronic applications. The aldehyde groups can participate in further chemical modifications, allowing for the tuning of the electronic properties of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(3-hexylthiophene): A well-known conducting polymer used in organic electronics.
3-Hexylthiophene: The parent compound without the aldehyde groups, used in the synthesis of various thiophene-based materials.
Thiophene-2,5-dicarbaldehyde: A similar compound without the hexyl group, used in the synthesis of conjugated polymers.
Uniqueness
3-Hexylthiophene-2,5-dicarbaldehyde is unique due to the presence of both hexyl and aldehyde functional groups, which allow for versatile chemical modifications and the formation of conjugated systems with tailored electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronics .
Eigenschaften
CAS-Nummer |
170702-04-2 |
|---|---|
Molekularformel |
C12H16O2S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
3-hexylthiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C12H16O2S/c1-2-3-4-5-6-10-7-11(8-13)15-12(10)9-14/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
RHEAZRNOBUGZRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)

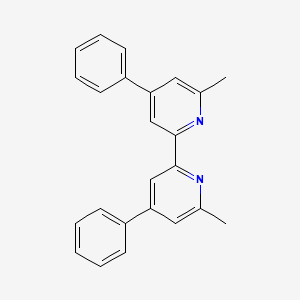
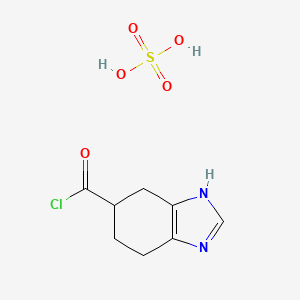
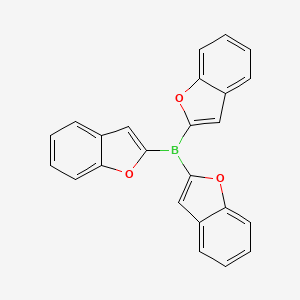

![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
